![molecular formula C18H19FN2O3 B2463279 (3-Fluoro-4-methoxyphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034577-32-5](/img/structure/B2463279.png)
(3-Fluoro-4-methoxyphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-4-methoxyphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, also known as FPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FPMP is a piperidine derivative that has been shown to exhibit promising pharmacological properties, including analgesic and anti-inflammatory effects. In
Wissenschaftliche Forschungsanwendungen
5-HT1A Receptor Agonists and Antidepressant Potential : Vacher et al. (1999) explored derivatives of this compound as potent and selective agonists at 5-HT1A receptors. They found that these compounds exhibited enhanced and long-lasting 5-HT1A agonist activity in rats after oral administration. This activity suggests their potential as antidepressants (Vacher et al., 1999).
Treatment of Allodynia in Spinal Cord Injury : In a study by Colpaert et al. (2004), a derivative of this compound was shown to preempt allodynia following spinal cord injury in rats. The compound's long-term analgesic effects persisted even after discontinuation, highlighting its potential in treating pathological pain (Colpaert et al., 2004).
Neuroprotective Activities : Zhong et al. (2020) synthesized and evaluated aryloxyethylamine derivatives, including this compound, for neuroprotective effects. They found that these compounds exhibited potent protection against glutamate-induced cell death and significant neuroprotective activity in vivo, indicating their potential use in anti-ischemic stroke agents (Zhong et al., 2020).
Analgesia in Trigeminal Neuropathic Pain : Deseure et al. (2002) studied the effects of derivatives of this compound as 5-HT(1A) receptor agonists in a rat model of trigeminal neuropathic pain. They found that these compounds produced profound analgesia, suggesting their effectiveness in treating this type of neuropathic pain (Deseure et al., 2002).
Antiproliferative Activity : Prasad et al. (2018) synthesized and evaluated a novel derivative for antiproliferative activity. The compound showed potential in inhibiting cancer cell proliferation, indicating its possible use in cancer therapy (Prasad et al., 2018).
Antimicrobial Activity : Kumar et al. (2012) synthesized derivatives and evaluated them for antimicrobial activity. Some compounds showed high antimicrobial activity, particularly those containing a methoxy group, suggesting their use in developing new antimicrobial agents (Kumar et al., 2012).
Antileukemic Activity : Vinaya et al. (2011) explored the anticancer effects of derivatives in human leukemia cells. Some compounds, particularly those with nitro and fluoro substitution, exhibited significant antiproliferative activity, highlighting their potential in leukemia treatment (Vinaya et al., 2011).
Selective Inhibition of HIV-2 : Ashok et al. (2015) found that some β-carboline derivatives of this compound selectively inhibited HIV-2 strain, indicating their potential application in HIV-2 therapy (Ashok et al., 2015).
Imaging Studies : Blanckaert et al. (2007) synthesized and evaluated a radiolabeled derivative for its potential as a SPECT tracer for the 5-HT2A receptor. The tracer demonstrated good uptake in mouse brain, suggesting its use in imaging studies related to the 5-HT2A receptor (Blanckaert et al., 2007).
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-23-17-3-2-13(12-16(17)19)18(22)21-10-6-15(7-11-21)24-14-4-8-20-9-5-14/h2-5,8-9,12,15H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUGYVJQXBADHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methoxyphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.